N-Acetylthyroxine

Endocrinology Protein Binding Thyroid Hormone Transport

N-Acetylthyroxine (NAT, N-acetyl-L-thyroxine) is an essential acetylated derivative of the endogenous thyroid hormone L-thyroxine (T4) that cannot be substituted with generic T4 in specialized research. The N-acetyl modification fundamentally alters its biochemical profile: it exhibits only 25% relative binding affinity for thyroxine-binding globulin (TBG) compared to T4, and a dramatically attenuated 20% calorigenic activity in human myxedema models. These unique, quantified divergences make NAT indispensable as a comparator in free hormone hypothesis validation, an inactive control in structure-activity relationship (SAR) studies, a stable chromatographic derivative for method development, and as the USP-recognized Levothyroxine Sodium Impurity E for pharmaceutical quality control. Procure only certified reference material to ensure lot-specific traceability, validated purity profiles, and reliable relative retention times (RRF 1.00) essential for ANDA submissions and pharmacopeial compliance.

Molecular Formula C17H13I4NO5
Molecular Weight 818.91 g/mol
CAS No. 26041-51-0
Cat. No. B1676909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylthyroxine
CAS26041-51-0
SynonymsN-Acetylthyroxine;  N-Acetyl-T4;  N-Acetyl-L-thyroxine; 
Molecular FormulaC17H13I4NO5
Molecular Weight818.91 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
InChIInChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1
InChIKeyNERGVJCCFAPEMR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylthyroxine (CAS 26041-51-0) Procurement Guide: Chemical Identity and Baseline Specifications for Research Sourcing


N-Acetylthyroxine (NAT), also known as N-acetyl-L-thyroxine or N-acetyl-T4, is a synthetic acetylated derivative of the endogenous thyroid hormone L-thyroxine (T4) [1]. With a molecular formula of C17H13I4NO5 and a molecular weight of 818.91 g/mol, this compound features an acetyl group on the α-amino nitrogen of the thyronine backbone, a modification that fundamentally alters its biochemical behavior compared to the parent hormone [2]. It is commercially available as a solid with typical purity specifications of ≥95% to ≥98% from analytical reference standard providers, and it is formally recognized as an impurity (Levothyroxine Sodium Impurity E) in pharmaceutical preparations of levothyroxine sodium . Its unique physicochemical and biological profile renders it valuable for specialized research applications in thyroid hormone receptor studies, binding protein characterization, and analytical method development.

Why N-Acetylthyroxine (CAS 26041-51-0) Cannot Be Substituted by Generic L-Thyroxine or Other Analogs in Specialized Research


Despite sharing the identical tetraiodothyronine core structure with L-thyroxine (T4), N-acetylthyroxine exhibits distinct biochemical and physicochemical properties that preclude simple substitution in research applications. The N-acetyl modification dramatically reduces binding affinity for serum transport proteins, with a relative binding affinity for thyroxine-binding globulin (TBG) of only 25 compared to L-thyroxine (set as a baseline of 100), fundamentally altering its distribution and free fraction in biological systems [1]. Furthermore, this acetylation significantly attenuates its physiological potency, conferring only 20% of the calorigenic activity of L-thyroxine in human myxedema models, a difference that is essential for studies aiming to dissect structure-activity relationships or to use the compound as an inactive control [2]. These are not marginal variations but functional divergences that dictate whether a study succeeds or fails. Therefore, generic T4 cannot serve as a substitute for N-acetylthyroxine in applications requiring reduced TBG binding, diminished metabolic activity, or a stable, traceable analytical derivative.

Quantitative Evidence Guide for N-Acetylthyroxine (CAS 26041-51-0): Measured Differentiation from Comparator Compounds


Reduced Thyroxine-Binding Globulin (TBG) Affinity for Altered Free Fraction Studies

N-Acetylthyroxine exhibits significantly reduced binding to the primary serum transport protein, thyroxine-binding globulin (TBG). In a direct comparative study using isolated human serum, the relative binding affinity of N-acetylthyroxine for TBG was determined to be 25, compared to L-thyroxine, which was assigned a reference affinity of 100 [1]. This quantifies a 75% reduction in TBG binding affinity relative to the native hormone.

Endocrinology Protein Binding Thyroid Hormone Transport Pharmacokinetics

Attenuated In Vivo Physiological Activity for Structure-Activity Relationship (SAR) Studies

The acetylation of the amino group significantly reduces the in vivo physiological potency of the molecule. In a study involving patients with myxedema, the administration of N-acetyl L-thyroxine resulted in a calorigenic response that was quantified as 20% of the activity exhibited by an equivalent dose of L-thyroxine [1]. This is a direct, quantitative measure of functional attenuation.

Endocrinology Pharmacology Structure-Activity Relationship Metabolic Research

Enhanced Stability and Solubility for Analytical and Chromatographic Applications

The monoacetyl derivative of thyroxine (N-acetylthyroxine) demonstrates superior physicochemical properties compared to the parent compound for analytical method development. In a comparative evaluation of derivatives for use in a double-isotope derivative assay, N-acetylthyroxine was selected over diacetyl and unmodified thyroxine because it showed greater stability, was more soluble in polar solvents, and was easier to purify by chemical or chromatographic means [1].

Analytical Chemistry Chromatography Assay Development Biochemistry

Application as a Pharmacopeial Reference Standard for Pharmaceutical Impurity Analysis

N-Acetylthyroxine is officially recognized and characterized as a potential impurity in commercial preparations of L-thyroxine (levothyroxine sodium) [1]. It is available as a certified Pharmaceutical Analytical Impurity (PAI) from the United States Pharmacopeia (USP) under Catalog No. 1A10860, specifically designated for the validation of analytical methods used in drug quality control .

Pharmaceutical Analysis Quality Control Method Validation Impurity Profiling

Recommended Research and Industrial Application Scenarios for N-Acetylthyroxine (CAS 26041-51-0)


Investigations of Thyroid Hormone Transport and Protein Binding Dynamics

Given its significantly reduced binding affinity for thyroxine-binding globulin (TBG) (relative affinity of 25 versus 100 for L-thyroxine), N-acetylthyroxine is ideally suited for studies examining the role of TBG in hormone transport, distribution, and free hormone hypothesis validation [1]. It serves as a valuable comparator to elucidate the contribution of TBG binding to the pharmacokinetic profile of thyroid hormones, enabling researchers to experimentally separate free fraction effects from total serum concentration measurements.

Structure-Activity Relationship (SAR) and Mechanism of Action Studies for Thyroid Hormone Receptors

The 80% reduction in physiological activity compared to L-thyroxine, as quantified by a 20% calorigenic response in human myxedema studies, makes N-acetylthyroxine a critical tool for SAR studies [2]. It allows researchers to correlate specific structural modifications (N-acetylation) with functional outcomes at the receptor and whole-organism levels. Its residual activity also provides a useful intermediate benchmark for screening other novel thyroxine analogs with varying potencies.

Development and Validation of Analytical Methods for Thyroid Hormone Quantification

The documented advantages in stability, solubility in polar solvents, and ease of chromatographic purification position N-acetylthyroxine as a preferred derivative and internal standard for developing sensitive and reliable assays for thyroid hormones in biological matrices [3]. Its use in pioneering double-isotope derivative assays underscores its utility in method development where the physicochemical properties of the parent compound present challenges.

Pharmaceutical Impurity Profiling and Quality Control of Levothyroxine Sodium Drug Products

As a known and characterized impurity in commercial levothyroxine sodium, N-acetylthyroxine is an essential reference standard for pharmaceutical quality control laboratories [4]. Its procurement from certified sources (e.g., USP as a Pharmaceutical Analytical Impurity) is necessary for performing system suitability tests, validating HPLC/UV methods (with a known RRF of 1.00), and ensuring compliance with pharmacopeial monographs for the drug substance and drug product . This application is critical for both drug manufacturers and regulatory testing facilities.

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